

Application of Thrombin B-Chain (147-158) in Thrombosis Research Models

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Compound of Interest

Compound Name: *Thrombin B-Chain (147-158)*
(human)

Cat. No.: *B1518464*

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Introduction

Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. Beyond its procoagulant functions, thrombin also exhibits anticoagulant properties when bound to thrombomodulin, an endothelial cell surface receptor. This interaction leads to the activation of Protein C, a key negative regulator of coagulation. The binding site for thrombomodulin on thrombin has been localized to a region within the B-chain, specifically residues 147-158.^[1] Synthetic peptides corresponding to this sequence, such as TWTANVGKGQPS, have been shown to competitively inhibit the thrombin-thrombomodulin interaction, thereby modulating thrombin's activity. This makes the Thrombin B-Chain (147-158) peptide a valuable tool for studying the mechanisms of thrombosis and for the development of novel antithrombotic therapies.

These application notes provide detailed protocols for utilizing the Thrombin B-Chain (147-158) peptide in various in vitro and in vivo thrombosis research models.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activities of the Thrombin B-Chain (147-158) peptide (sequence: TWTANVGKGQPS).

Table 1: Inhibition of Thrombin-Thrombomodulin Interaction

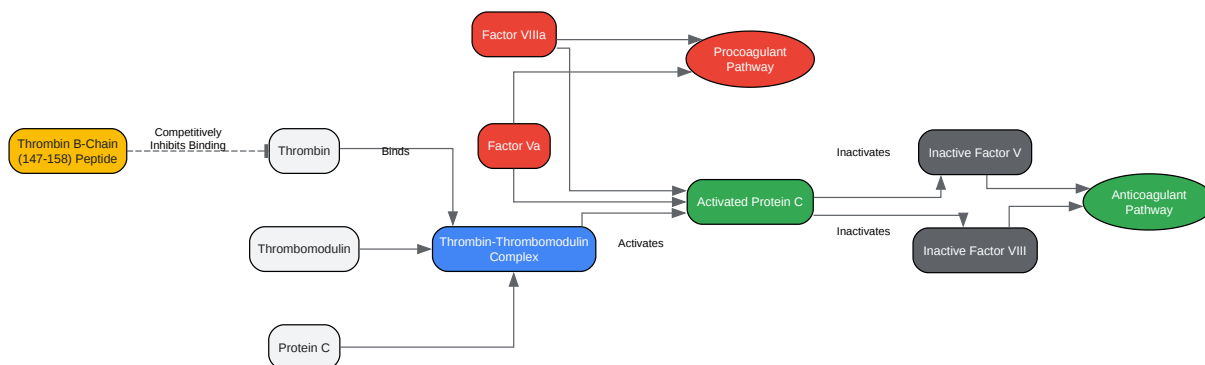
Parameter	Value	Reference
Ki (inhibition constant)	94 μ M	[1] [2]

Table 2: Inhibition of Thrombin's Procoagulant Activities

Activity Inhibited	IC50 (concentration for half-maximum inhibition)	Reference
Fibrinogen Clotting	385 μ M	[1]
Factor V Activation	33 μ M	[1]
Platelet Activation	645 μ M	[1]

Signaling Pathway

The Thrombin B-Chain (147-158) peptide acts by competitively binding to the same site on thrombin that thrombomodulin utilizes. This prevents the formation of the thrombin-thrombomodulin complex, which is essential for the activation of the anticoagulant Protein C pathway.



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Caption: Thrombin B-Chain (147-158) Signaling Pathway.

Experimental Protocols

Thrombin-Thrombomodulin Binding Inhibition Assay

This protocol details a competitive binding assay to determine the inhibitory effect of the Thrombin B-Chain (147-158) peptide on the thrombin-thrombomodulin interaction.

Materials:

- Human α -thrombin
- Recombinant human thrombomodulin
- Thrombin B-Chain (147-158) peptide (TWTANVGKGQPS)
- Thrombin-specific chromogenic substrate (e.g., S-2238)

- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of the Thrombin B-Chain (147-158) peptide in the assay buffer.
- In a 96-well microplate, add a fixed concentration of human α -thrombin and thrombomodulin to each well.
- Add varying concentrations of the Thrombin B-Chain (147-158) peptide to the wells. Include a control well with no peptide.
- Incubate the plate at 37°C for 15 minutes to allow for binding.
- Add the thrombin-specific chromogenic substrate to each well.
- Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes using a microplate reader.
- The rate of substrate cleavage is proportional to the amount of free thrombin not bound to thrombomodulin.
- Calculate the percentage of inhibition for each peptide concentration and determine the K_i value.

Platelet Aggregation Assay

This protocol outlines the use of light transmission aggregometry to assess the effect of the Thrombin B-Chain (147-158) peptide on thrombin-induced platelet aggregation.

Materials:

- Freshly drawn human blood collected in 3.2% sodium citrate
- Thrombin B-Chain (147-158) peptide

- Human α -thrombin
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- Saline
- Light transmission aggregometer

Procedure:

- Prepare PRP and PPP by centrifuging the citrated blood at 150-200 x g for 15 minutes (for PRP) and at 2000 x g for 20 minutes (for PPP).
- Adjust the platelet count of the PRP to approximately 2.5×10^8 platelets/mL using PPP.
- Pre-warm the PRP samples to 37°C.
- In the aggregometer cuvettes, add PRP and a stir bar.
- Add varying concentrations of the Thrombin B-Chain (147-158) peptide or saline (control) to the cuvettes and incubate for 5 minutes.
- Initiate platelet aggregation by adding a sub-maximal concentration of thrombin.
- Record the change in light transmission for at least 10 minutes.
- The extent of platelet aggregation is measured as the maximum percentage change in light transmission.
- Calculate the IC50 value for the inhibition of platelet aggregation.

In Vivo Ferric Chloride (FeCl_3)-Induced Carotid Artery Thrombosis Model

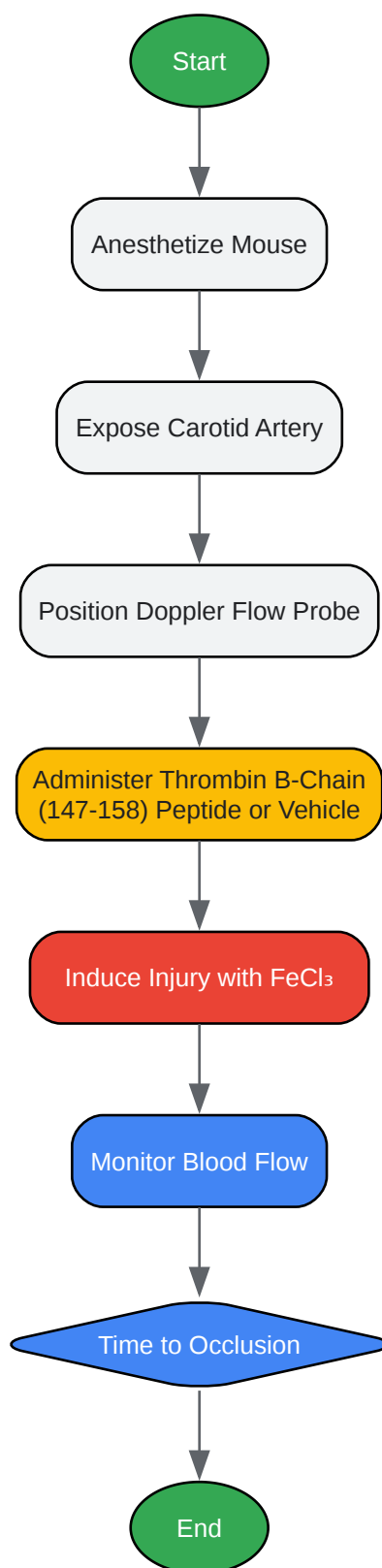
This protocol describes an in vivo model to evaluate the antithrombotic efficacy of the Thrombin B-Chain (147-158) peptide in mice.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Male C57BL/6 mice (8-12 weeks old)
- Thrombin B-Chain (147-158) peptide
- Sterile saline
- Anesthetic (e.g., ketamine/xylazine cocktail)
- Ferric chloride (FeCl_3) solution (e.g., 5% or 10%)
- Filter paper discs (1-2 mm)
- Doppler flow probe
- Surgical instruments

Procedure:

- Anesthetize the mouse via intraperitoneal injection.
- Make a midline cervical incision and carefully expose the left common carotid artery.
- Place a Doppler flow probe around the artery to monitor blood flow.
- Administer the Thrombin B-Chain (147-158) peptide or saline (vehicle control) intravenously via the tail vein.
- After a predetermined time (e.g., 15 minutes), induce thrombosis by applying a filter paper disc saturated with FeCl_3 solution to the surface of the carotid artery for 3 minutes.
- Remove the filter paper and continuously monitor the arterial blood flow until complete occlusion occurs or for a set observation period (e.g., 60 minutes).
- The primary endpoint is the time to vessel occlusion.



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Caption: Workflow for FeCl₃-Induced Carotid Artery Thrombosis Model.

Conclusion

The Thrombin B-Chain (147-158) peptide is a specific inhibitor of the thrombin-thrombomodulin interaction. Its ability to block this interaction and consequently inhibit thrombin's procoagulant activities makes it a valuable research tool. The protocols provided herein offer a framework for investigating the role of the thrombin-thrombomodulin axis in thrombosis and for the preclinical evaluation of novel antithrombotic agents targeting this pathway. Researchers should optimize the specific concentrations and conditions for their particular experimental setup.

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